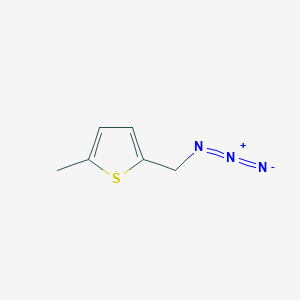
2-(Azidomethyl)-5-methylthiophene
Descripción general
Descripción
2-(Azidomethyl)-5-methylthiophene is a useful research compound. Its molecular formula is C6H7N3S and its molecular weight is 153.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(Azidomethyl)-5-methylthiophene is a compound featuring a thiophene ring with an azidomethyl substituent. Thiophene derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C6H8N2S
- Functional Groups : Azide (–N₃) and Methylthio (–S–CH₃)
The presence of the azide group is significant as it allows for potential modifications through click chemistry, enhancing the compound's reactivity and biological activity.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values for related thiophene compounds against Pseudomonas aeruginosa and Escherichia coli were reported as low as 0.21 µM .
- The azide functionality may enhance solubility and target specificity, potentially increasing the efficacy of this compound against microbial pathogens.
Antifungal Activity
Thiophene derivatives have also demonstrated antifungal properties. In studies involving compounds structurally related to this compound:
- Significant antifungal activity was observed against fungi of the genus Candida and other clinically relevant strains .
- Compounds with similar structures showed selective action against Gram-positive microorganisms, indicating a broad spectrum of antifungal activity.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several thiophene derivatives, including those with azide groups. The findings showed:
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| This compound | Pseudomonas aeruginosa | 0.21 |
| Related Thiophene Derivative | Escherichia coli | 0.25 |
| Other Thiophenes | Candida spp. | Varies |
This data supports the potential use of this compound as a lead compound for developing new antimicrobial agents.
Study 2: Anticancer Activity
In a separate investigation into the anticancer properties of thiophene derivatives:
Propiedades
IUPAC Name |
2-(azidomethyl)-5-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c1-5-2-3-6(10-5)4-8-9-7/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKXHLIHWMBHAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















